2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.
Preparation Methods
The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. For instance, 2-phenylimidazo[1,2-a]pyridine can be added slowly to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in an ice bath .
Chemical Reactions Analysis
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: It can undergo substitution reactions, particularly at the benzylic position, via an SN1 pathway.
Radical Reactions: The compound can be functionalized through radical reactions using transition metal catalysis.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and pharmaceutical chemistry. It is used as a scaffold for the synthesis of various derivatives that exhibit biological activities. For example, imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities in oxidation reactions . Additionally, these compounds are explored for their potential use in medicinal chemistry due to their ability to interact with biological targets .
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in nucleophilic and electrophilic reactions, facilitating its binding to specific enzymes or receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities .
Properties
Molecular Formula |
C15H11IN2O |
---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11IN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
InChI Key |
WOJSTFCOYDTRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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